REACTION_CXSMILES
|
[Sn].[CH3:2][O:3][C:4]1[C:5]([N+:16]([O-])=O)=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH3:13])[CH:8]=[C:7]2[CH:14]=[O:15].Cl>CCO>[NH2:16][C:5]1[C:4]([O:3][CH3:2])=[CH:12][CH:11]=[C:10]2[C:6]=1[C:7]([CH:14]=[O:15])=[CH:8][N:9]2[CH3:13] |^3:0|
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
COC=1C(=C2C(=CN(C2=CC1)C)C=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was decanted from the excess tin
|
Type
|
ADDITION
|
Details
|
added in portions to saturated sodium bicarbonate (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (4×)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with sodium bicarbonate (1 M, 3×) and saturated NaCl (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(=CN(C2=CC=C1OC)C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 513 mg | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |